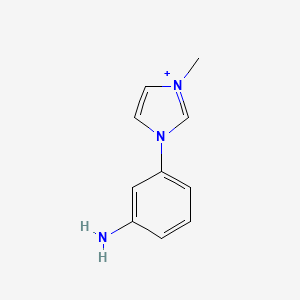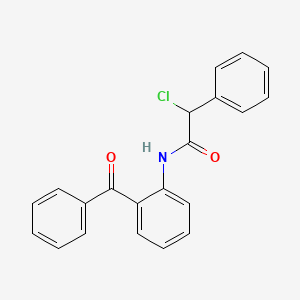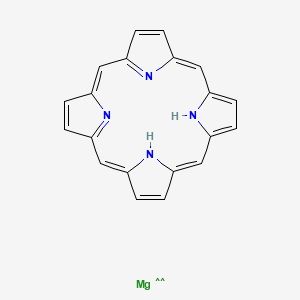
4-TRIFLUOROMETHYLUMBELLIFERYL 7-*PHOSPHA TE SODIUM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Trifluoromethylumbelliferyl 7-*phosphate sodium (TFMUP) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of umbelliferone, a naturally occurring phenolic compound, and is used in a variety of ways in the laboratory. TFMUP is a fluorescent compound that can be used to measure the activity of enzymes, as well as to detect the presence of certain proteins and other molecules. It has been used in a variety of biochemical and physiological studies, and is a versatile tool for scientists.
Applications De Recherche Scientifique
4-TRIFLUOROMETHYLUMBELLIFERYL 7-*PHOSPHA TE SODIUM has a wide range of applications in scientific research. It can be used to measure the activity of enzymes, as well as to detect the presence of certain proteins and other molecules. It has been used in a variety of biochemical and physiological studies, including studies of cell signaling, protein folding, and enzyme kinetics. It has also been used to measure the activity of proteases, such as caspases and trypsin, as well as to detect the presence of certain viruses.
Mécanisme D'action
4-TRIFLUOROMETHYLUMBELLIFERYL 7-*PHOSPHA TE SODIUM is a fluorescent compound that is activated by certain enzymes. When the enzyme is present, it binds to the 4-TRIFLUOROMETHYLUMBELLIFERYL 7-*PHOSPHA TE SODIUM molecule and causes it to emit a fluorescent signal. This signal can then be detected and used to measure the activity of the enzyme.
Biochemical and Physiological Effects
4-TRIFLUOROMETHYLUMBELLIFERYL 7-*PHOSPHA TE SODIUM has been used in a variety of biochemical and physiological studies. It has been used to study the activity of various enzymes, as well as to detect the presence of certain proteins and other molecules. It has also been used to measure the activity of proteases, such as caspases and trypsin, as well as to detect the presence of certain viruses. In addition, it has been used in studies of cell signaling, protein folding, and enzyme kinetics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-TRIFLUOROMETHYLUMBELLIFERYL 7-*PHOSPHA TE SODIUM in laboratory experiments include its ability to detect the presence of certain enzymes and proteins, its low cost, and its ease of use. However, it is important to note that 4-TRIFLUOROMETHYLUMBELLIFERYL 7-*PHOSPHA TE SODIUM is not a perfect tool, and there are certain limitations to its use. For example, it is not very sensitive to certain enzymes, and can be affected by background fluorescence. In addition, it is not very specific, and can detect the presence of other molecules besides the target enzyme or protein.
Orientations Futures
The potential future directions for 4-TRIFLUOROMETHYLUMBELLIFERYL 7-*PHOSPHA TE SODIUM include the use of it as a tool for drug discovery, as well as for detecting the presence of other molecules, such as proteins and nucleic acids. In addition, it could be used to study the activity of enzymes in different environments, such as in different cell types or in different pH conditions. Furthermore, it could be used to study the effects of different drugs on enzyme activity, as well as to study the effects of different environmental conditions on enzyme activity. Finally, it could be used to study the effects of different drugs on the activity of proteins, such as receptors, as well as to study the effects of different environmental conditions on protein activity.
Méthodes De Synthèse
4-TRIFLUOROMETHYLUMBELLIFERYL 7-*PHOSPHA TE SODIUM can be synthesized by a variety of methods. The most common method is to react umbelliferone with trifluoromethanesulfonic acid, followed by sodium hydroxide. This reaction yields a mixture of 4-TRIFLUOROMETHYLUMBELLIFERYL 7-*PHOSPHA TE SODIUM and its sodium salt, which can then be separated by chromatography. Other methods of synthesis include the use of trifluoromethyl-substituted aromatic compounds, as well as the use of trifluoromethyl-substituted heterocyclic compounds.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-TRIFLUOROMETHYLUMBELLIFERYL 7-PHOSPHATE SODIUM' involves the conversion of 4-trifluoromethylumbelliferone to its 7-phosphate derivative using phosphoric acid and then reacting it with sodium hydroxide to obtain the final product.", "Starting Materials": ["4-trifluoromethylumbelliferone", "phosphoric acid", "sodium hydroxide"], "Reaction": ["Step 1: Dissolve 4-trifluoromethylumbelliferone in a mixture of methanol and water", "Step 2: Add phosphoric acid to the mixture and stir for a few hours at room temperature", "Step 3: Filter the mixture to obtain the 7-phosphate derivative of 4-trifluoromethylumbelliferone", "Step 4: Dissolve the 7-phosphate derivative in water", "Step 5: Add sodium hydroxide to the solution and stir for a few hours at room temperature", "Step 6: Filter the mixture and dry the solid to obtain the final product, 4-TRIFLUOROMETHYLUMBELLIFERYL 7-PHOSPHATE SODIUM."] } | |
Numéro CAS |
125440-96-2 |
Nom du produit |
4-TRIFLUOROMETHYLUMBELLIFERYL 7-*PHOSPHA TE SODIUM |
Formule moléculaire |
C10H14ClNO2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-3-[2-[(1S,4As,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B1180474.png)
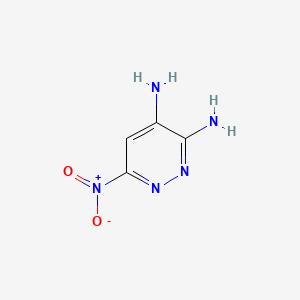
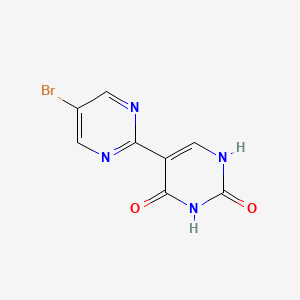
![3aH-pyrrolo[3,2-b]pyridin-2-ylacetonitrile](/img/structure/B1180478.png)
